molecular formula C31H45N3O6 B607913 H3B-8800 CAS No. 1825302-42-8

H3B-8800

カタログ番号: B607913
CAS番号: 1825302-42-8
分子量: 555.7 g/mol
InChIキー: YOIQWBAHJZGRFW-WVRLKXNASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

H3B-8800の合成には、一連の複雑な有機反応が含まれます。 詳細な合成経路は、独自の技術であり、公開文献では完全に開示されていません。 この化合物は、鍵となる中間体の生成を含む一連の工程を経て合成され、その後、最終生成物を得るために特定の反応条件が用いられることが知られています .

工業的製造方法

This compoundの工業的製造は、おそらく大規模な有機合成技術を伴い、高純度と収率を確保するでしょう。 このプロセスには、化合物の有効性と安全性を維持するための厳格な品質管理措置が含まれます .

生物活性

H3B-8800 is an innovative small molecule designed to target and modulate the spliceosome, specifically the SF3b complex. Its development is particularly significant for treating hematological malignancies characterized by mutations in RNA splicing factors. This article provides a comprehensive overview of the biological activity of this compound, including preclinical findings, clinical trial results, and its mechanism of action.

Overview of this compound

This compound is an orally bioavailable macrocyclic lactone that selectively binds to the SF3b complex, a critical component of the spliceosome involved in pre-mRNA splicing. The compound has shown promise in preclinical studies for its ability to induce selective cytotoxicity in cancer cells harboring specific spliceosome mutations, such as SF3B1, SRSF2, and U2AF1 .

Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor activity across various in vivo models, particularly patient-derived xenografts (PDXs) of hematological cancers. Key findings include:

  • Anti-leukemic Activity : In xenograft models of acute myeloid leukemia (AML) with SF3B1 mutations, this compound exhibited dose-dependent inhibition of tumor growth. For instance, treatment resulted in substantial reductions in leukemic burden in peripheral blood, spleen, and liver .
  • Mechanism of Action : this compound's mechanism involves exploiting synthetic lethality caused by aberrant splicing. It preferentially induces cell death in tumor cells with spliceosome mutations while sparing normal cells .

Table 1: Summary of Preclinical Efficacy Studies

Study TypeModel TypeMutation TypeResult
In vivoAML PDXSF3B1-K700ESignificant tumor reduction
In vivoCMML PDXSRSF2-P95HReduced leukemic burden
In vitroCell linesSF3B1 mutantInduced caspase activation
BiochemicalSplicing assaysWild-type/MutantDose-dependent modulation of splicing

Clinical Trials

This compound has progressed into clinical trials to assess its safety and efficacy in patients with myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML). A Phase I trial evaluated its effects on patients with varying spliceosome mutations.

Phase I Trial Results

The trial enrolled 84 patients and utilized two dosing regimens. Key outcomes included:

  • Response Rates : Among the 84 participants, several experienced red blood cell transfusion independence (RBC TI), with a median duration of 13 weeks .
  • Dose-Limiting Toxicities (DLTs) : The maximum tolerated dose was established at 30 mg for one regimen and 14 mg for another due to observed DLTs such as QTc prolongation and nausea .

Table 2: Phase I Trial Summary

ParameterValue
Total Patients Enrolled84
MDS Patients42
CMML Patients4
AML Patients38
Median Duration of RBC TI13 weeks
Maximum Tolerated Dose30 mg (schedule I), 14 mg (schedule II)

This compound’s selective lethality is attributed to its ability to modulate RNA splicing. It retains short introns enriched for genes encoding spliceosome components, which leads to differential effects on mutant versus wild-type cells.

  • Intron Retention : The compound preferentially retains introns in spliceosome-mutant cells, disrupting normal splicing processes and leading to cell death .

特性

Key on ui mechanism of action

H3B-8800 is thought to bind to a site similar to pladienolides on the SF3B complex within the spliceosome. Once bound it induces increased retention of short (<300 nucleotide) GC-rich introns through modulation of pre-mRNA processing. These intron-retained mRNA sequences are then thought to be destroyed through the nonsense-mediated decay pathway. It has been suggested that modulation by H3B-8800 is mediated by disruption of branchpoint sequence recognition by the SF3B complex as there is overall less preference for adenosine as the branchpoint nucleotide and a greater amount of sequences with weaker association to the SFB3 in introns retained with H3B-8800. It was found that 41 of 404 genes encoding spliceosome proteins contained GC-rich sequences whose retention was induced by H3B-8800. It is suggested that this is key to the specificity of H3B-8800's lethality as cells with spliceosome-mutant cells are dependent on the expression of wild-type spliceosome components for survival. Since cancer cells, as in myelodysplasia, experience SF3B1 mutations much more frequently than host cells, this allows H3B-8800 to be used to preferentially target these cells by inducing intron-retention in critical spliceosome component pre-mRNA leading to destruction of the now nonsense mature RNA ultimately cell-death due to the lack of these critical proteins.

CAS番号

1825302-42-8

分子式

C31H45N3O6

分子量

555.7 g/mol

IUPAC名

[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-3,7-dimethyl-12-oxo-2-[(2E,4E,6R)-6-pyridin-2-ylhepta-2,4-dien-2-yl]-1-oxacyclododec-4-en-6-yl] 4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C31H45N3O6/c1-22(26-11-6-7-16-32-26)9-8-10-23(2)29-24(3)12-13-27(39-30(37)34-19-17-33(5)18-20-34)31(4,38)15-14-25(35)21-28(36)40-29/h6-13,16,22,24-25,27,29,35,38H,14-15,17-21H2,1-5H3/b9-8+,13-12+,23-10+/t22-,24+,25-,27+,29-,31-/m1/s1

InChIキー

YOIQWBAHJZGRFW-WVRLKXNASA-N

SMILES

CC1C=CC(C(CCC(CC(=O)OC1C(=CC=CC(C)C2=CC=CC=N2)C)O)(C)O)OC(=O)N3CCN(CC3)C

異性体SMILES

C[C@H]1/C=C/[C@@H]([C@](CC[C@H](CC(=O)O[C@@H]1/C(=C/C=C/[C@@H](C)C2=CC=CC=N2)/C)O)(C)O)OC(=O)N3CCN(CC3)C

正規SMILES

CC1C=CC(C(CCC(CC(=O)OC1C(=CC=CC(C)C2=CC=CC=N2)C)O)(C)O)OC(=O)N3CCN(CC3)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

H3B-8800;  H3B8800;  H3B 8800

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H3B-8800
Reactant of Route 2
H3B-8800
Reactant of Route 3
H3B-8800
Reactant of Route 4
H3B-8800
Reactant of Route 5
Reactant of Route 5
H3B-8800
Reactant of Route 6
Reactant of Route 6
H3B-8800

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。